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Compound of Interest

Compound Name: Texanol

CAS No.: 77-68-9

Cat. No.: B3416400 Get Quote

Executive Summary & Chemical Identity
Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate; CAS: 25265-77-4) is a premier

coalescing agent used in latex paints and industrial coatings.[1][2] Chemically, it exists as a

mixture of two structural isomers: the 1-isobutyrate and the 3-isobutyrate.

For the analytical chemist and drug development professional, identifying Texanol relies

heavily on understanding its distinct breakdown under Electron Ionization (EI) mass

spectrometry.[1] Unlike simple aliphatic esters, Texanol’s fragmentation is driven by the

interplay between its sterically hindered diol backbone and the labile isobutyrate ester linkage.

Chemical Structure & Properties
Property Detail

IUPAC Name 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate

Molecular Formula

Molecular Weight 216.32 g/mol

Key Functional Groups Secondary/Primary Alcohol, Isobutyrate Ester

Isomeric Mixture
Mixture of 1-isobutyrate (primary ester) and 3-

isobutyrate (secondary ester)
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Experimental Protocol: GC-MS Methodology
To replicate the fragmentation patterns described herein, the following instrument parameters

are recommended. These conditions ensure sufficient ionization energy to generate the

diagnostic fragments while maintaining chromatographic resolution of the isomers.

Gas Chromatography Conditions[2]
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID ×

0.25µm film.[1]

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

Temperature Program:

Hold at 60°C for 2 min.

Ramp 10°C/min to 280°C.

Hold at 280°C for 5 min.

Injection: Splitless or Split (10:1) depending on concentration; 250°C inlet temperature.[1]

Mass Spectrometry Parameters[2][4][5][6][7]
Ionization Mode: Electron Ionization (EI).[1]

Electron Energy: 70 eV (Standard).[1]

Source Temperature: 230°C.[1]

Quadrupole Temperature: 150°C.

Scan Range:

35–300.[1]

Solvent Delay: 3.0 min (to avoid solvent filament trip).
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Fragmentation Analysis & Mechanistic Pathways
The mass spectrum of Texanol is characterized by the absence of a visible molecular ion (

at

216) and the dominance of fragments derived from the isobutyryl group and the
trimethylpentane backbone.

Primary Fragmentation Events
The fragmentation logic follows three distinct mechanistic pathways: Alpha-Cleavage,

McLafferty Rearrangement, and Onium Reaction.[1]

Pathway A: Alpha-Cleavage (Formation of Base Peak)
The most abundant ion (Base Peak) appears at

71.[1] This is the diagnostic signature of the isobutyrate moiety.

Mechanism: Homolytic cleavage of the bond adjacent to the carbonyl carbon (alpha-

cleavage).

Fragment: The Isobutyryl cation

.[1]

Secondary Decay: The

71 ion often decarbonylates (loses CO, mass 28) to form the Isopropyl cation at

43

.[1]

Pathway B: McLafferty Rearrangement
A classic rearrangement observed in esters with available gamma-hydrogens.[1][3]

Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the isobutyryl side

chain (or potentially the backbone), leading to a six-membered transition state.
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Fragment: This pathway generates the alkene radical cation Isobutene at

56 (

).[1]

Significance: The presence of

56 confirms the branched nature of the ester chain.

Pathway C: Hydrogen Rearrangement (Protonated Acid)
A significant peak often appears at

89.[1]

Mechanism: This ion typically arises from a "double hydrogen transfer" or specific

rearrangement where the ester oxygen retains the hydrogen, forming a protonated isobutyric

acid species

.

Significance: Differentiates isobutyrates from n-butyrates (which favor

60 via McLafferty).

Summary of Diagnostic Ions
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m/z Value
Relative
Abundance

Ion Identity Structural Origin

71 100% (Base)
Isobutyryl cation

(Alpha-cleavage)

43 High
Isopropyl cation (Loss

of CO from m/z 71)

56 Medium
Isobutene radical

cation (McLafferty)

89 Medium-Low
Protonated Isobutyric

Acid (Rearrangement)

216 Absent/Trace
Molecular Ion

(Unstable)

Visualizing the Fragmentation Logic
The following diagram illustrates the causal relationships between the parent molecule and its

detected fragments.
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Figure 1: Mechanistic fragmentation pathways of Texanol under 70eV Electron Ionization.

Differentiation from Related Compounds
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In drug development and formulation analysis, Texanol must be distinguished from its

precursors and byproducts.[1]

2,2,4-Trimethyl-1,3-pentanediol (TMPD - The Diol):

Differentiation: The diol lacks the ester group. It will not show the strong

71 (isobutyryl) peak.[1] Instead, it shows fragments related to the alcohol backbone (

57, 41).[1]

TXIB (Texanol Diisobutyrate):

Differentiation: The diester (

) has a higher molecular weight (286).[1] While it also produces

71, its retention time is significantly longer, and the ratio of

71 to backbone fragments differs due to the presence of two ester groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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